N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a unique substitution pattern. Its core structure includes a benzofuran scaffold substituted with a 5-fluoro group and a 3-methyl group, while the carboxamide nitrogen is bonded to two distinct moieties: a 1,1-dioxidotetrahydrothiophen-3-yl group and a (3-methylthiophen-2-yl)methyl group.
Properties
Molecular Formula |
C20H20FNO4S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-fluoro-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H20FNO4S2/c1-12-5-7-27-18(12)10-22(15-6-8-28(24,25)11-15)20(23)19-13(2)16-9-14(21)3-4-17(16)26-19/h3-5,7,9,15H,6,8,10-11H2,1-2H3 |
InChI Key |
BQEHFMYKHGEHGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(O3)C=CC(=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation via Coupling Reagents
The pivotal step involves coupling the benzofuran carboxylic acid with the tetrahydrothiophene sulfone amine. Propylphosphonic anhydride (T3P) and triethylamine (EtN) in dichloromethane (CHCl) have proven effective for analogous amide syntheses, achieving yields of 78–85%. A representative procedure is outlined below:
Procedure :
-
Dissolve 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid (1.0 equiv) and 1,1-dioxidotetrahydrothiophen-3-amine (1.1 equiv) in CHCl.
-
Add EtN (3.0 equiv) and T3P (1.5 equiv) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with aqueous NaHCO, extract with CHCl, and purify via flash chromatography (SiO, ethyl acetate/hexane).
N-Alkylation with (3-Methylthiophen-2-yl)methyl Group
The secondary amine in the intermediate amide undergoes alkylation using (3-methylthiophen-2-yl)methyl bromide. Potassium carbonate (KCO) in dimethylformamide (DMF) at 60°C facilitates this transformation:
Procedure :
-
Suspend the amide intermediate (1.0 equiv) and (3-methylthiophen-2-yl)methyl bromide (1.2 equiv) in DMF.
-
Add KCO (2.0 equiv) and heat at 60°C for 6 hours.
-
Filter, concentrate, and purify via recrystallization (ethanol/water).
Yield : 75% (off-white crystals).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
-
T3P vs. HATU : T3P reduces epimerization risks compared to HATU, critical for preserving stereochemistry.
-
Base Selection : EtN neutralizes HCl generated during coupling, while KCO ensures deprotonation for alkylation.
Characterization and Analytical Data
Post-synthesis validation employs spectroscopic and chromatographic techniques:
Scalability and Industrial Relevance
Kilogram-scale production necessitates adjustments:
-
Continuous Flow Synthesis : Reduces reaction time for amide coupling from 12 hours to 2 hours.
-
Crystallization Optimization : Ethanol/water mixtures achieve >99.5% purity with minimal yield loss.
Challenges and Alternative Approaches
Competing Side Reactions
-
Over-Alkylation : Excess alkylating agent leads to quaternary ammonium salts; controlled stoichiometry mitigates this.
-
Oxidative Degradation : The sulfone group is prone to over-oxidation; reaction atmospheres (N) and low temperatures (<40°C) are essential.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzofuran core or the thiophene moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s unique structure allows it to engage in specific binding interactions, influencing various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analysis and Key Features
- Benzofuran Core : The aromatic benzofuran system provides a planar structure conducive to π-π stacking interactions.
- 3-Methyl: Introduces steric bulk, which may influence binding pocket accessibility.
- N-Substituents: 1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing cyclic sulfone group, increasing polarity and oxidative stability.
Comparison with Chlorinated Benzofuran Analogs
Compound : 5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
| Feature | Target Compound | Chlorinated Analog |
|---|---|---|
| Halogen | 5-Fluoro | 5-Chloro |
| N-Substituent 1 | (3-Methylthiophen-2-yl)methyl | 3-Methoxybenzyl |
| Additional Groups | None | 6-Methyl |
| Molecular Weight | ~420–430 (estimated) | ~440–450 (estimated) |
| Lipophilicity (LogP) | Higher (thiophene vs. methoxybenzyl) | Lower (polar methoxy group) |
Key Differences :
- The 6-methyl substitution in the analog may increase steric hindrance, affecting binding to compact active sites.
Comparison with Fluorobenzyl-Substituted Derivatives
Compound : N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide
| Feature | Target Compound | Fluorobenzyl Analog |
|---|---|---|
| N-Substituent 2 | (3-Methylthiophen-2-yl)methyl | 3-Fluorobenzyl |
| Aromatic System | Thiophene | Benzene |
| Molecular Weight | ~420–430 (estimated) | 401.5 (C21H20FNO4S) |
Key Differences :
- The target compound’s thiophene-methyl group may enhance membrane permeability due to increased lipophilicity.
Comparison with Dihydroisobenzofuran Carboxamides
Compounds: 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide derivatives
| Feature | Target Compound | Dihydroisobenzofuran Analogs |
|---|---|---|
| Core Structure | Fully aromatic benzofuran | Partially saturated dihydroisobenzofuran |
| Substituents | Thiophene-methyl, sulfone | Dimethylaminopropyl, fluorophenyl |
| Metabolic Stability | Higher (aromatic stability) | Lower (susceptible to oxidation) |
Key Differences :
- The dihydroisobenzofuran core’s reduced aromaticity may decrease metabolic stability compared to the target compound’s fully conjugated system.
Comparison with Furopyridine Derivatives
Compound: 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
| Feature | Target Compound | Furopyridine Analog |
|---|---|---|
| Heterocycle | Benzofuran | Furo[2,3-b]pyridine |
| Substituents | Thiophene-methyl, sulfone | Trifluoroethylamino, cyclopropyl |
| Electron Effects | Moderate (fluorine, methyl) | Strong (trifluoroethyl electron withdrawal) |
Key Differences :
Impact of Substituents on Physicochemical Properties
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its biological activity, particularly as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. This article explores the compound's mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Chemical Formula: C19H22FNO4S
Molecular Weight: 371.45 g/mol
CAS Number: [Not Available]
The compound features a complex structure that includes a benzofuran moiety, a dioxidotetrahydrothiophene group, and a fluorinated aromatic ring. The presence of these functional groups suggests potential interactions with various biological targets.
Target of Action
The primary target of this compound is the G protein-gated inwardly rectifying potassium (GIRK) channels . These channels play a crucial role in regulating neuronal excitability and neurotransmitter release.
Mode of Action
As a GIRK channel activator , this compound enhances the flow of potassium ions into cells, leading to hyperpolarization and decreased neuronal excitability. This mechanism is significant in various physiological processes, including:
- Pain Perception
- Epilepsy
- Reward/Addiction
- Anxiety
Pharmacokinetics
Preliminary studies indicate that this compound exhibits nanomolar potency as a GIRK1/2 activator with improved metabolic stability compared to traditional urea-based compounds. This suggests favorable pharmacokinetic properties that may enhance its therapeutic potential.
Cellular Effects
The activation of GIRK channels by this compound leads to significant changes in cellular excitability. Research has demonstrated that compounds with similar structures exhibit potent effects on various cell types, particularly in neuronal and cardiac tissues.
| Effect | Description |
|---|---|
| Neuronal Excitability | Decreased firing rates in neurons due to hyperpolarization. |
| Cardiac Function | Potential modulation of heart rate through effects on cardiac myocytes. |
Case Studies and Research Findings
Recent studies have highlighted the therapeutic implications of GIRK channel activation:
- Pain Management: Activation of GIRK channels has been linked to analgesic effects in animal models, suggesting potential use in pain management therapies.
- Epilepsy Treatment: Research indicates that enhancing GIRK channel activity may reduce seizure frequency and severity in epilepsy models.
- Anxiety Disorders: Compounds activating GIRK channels have shown promise in reducing anxiety-like behaviors in preclinical studies.
Q & A
Q. What precautions are critical when handling sulfone-containing intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
